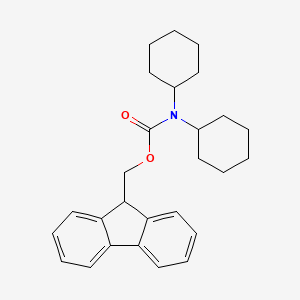
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) is a complex organic compound that contains calcium as a central element. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) involves multiple steps, starting with the preparation of the benzoate derivative. The benzoate derivative is then reacted with various reagents to introduce the oxidomethyl, amino, carbonyl, and sulphonyl groups. The final step involves the introduction of calcium to form the desired compound. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound) is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions, such as temperature, pressure, and pH. The raw materials are carefully measured and added to the reactor, where they undergo a series of chemical reactions to form the final product. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and affecting various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium 2-(((4-(((((methyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
- Calcium 2-(((4-(((((ethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
- Calcium 2-(((4-(((((propyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate)
Uniqueness
Calcium 2-(((4-(((((oxidomethyl)amino)carbonyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoate) is unique due to the presence of the oxidomethyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications. The comparison with similar compounds highlights its unique structure and the specific functional groups that differentiate it from other related compounds.
Eigenschaften
CAS-Nummer |
97259-91-1 |
|---|---|
Molekularformel |
C16H13CaN3O7S |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
calcium;2-[[4-(oxidomethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C16H14N3O7S.Ca/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23;/h1-8H,9H2,(H,18,21)(H,22,23)(H2,17,19,24);/q-1;+2/p-1 |
InChI-Schlüssel |
MPSSWSPZVSQBNX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC[O-])C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


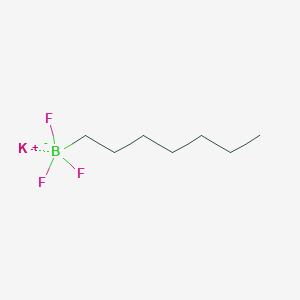
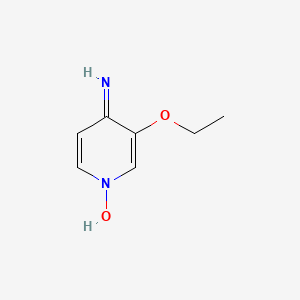
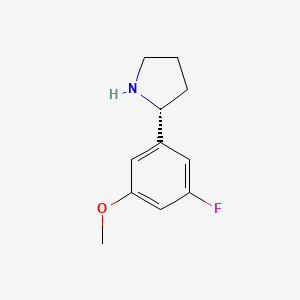




![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
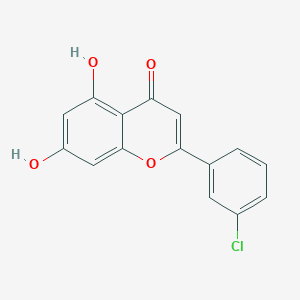
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)
